molecular formula C12H17NO2S B12843473 Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate

Cat. No.: B12843473
M. Wt: 239.34 g/mol
InChI Key: UIEGQKQQFOFYMK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate is a thiophene-derived compound featuring a cyclopentyl substituent at the 5-position, an amino group at the 2-position, and an ethyl ester at the 3-position of the thiophene ring. This structural motif is critical for its applications in medicinal chemistry, particularly as a precursor for pharmaceuticals, dyes, and bioactive intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)9-7-10(16-11(9)13)8-5-3-4-6-8/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGQKQQFOFYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

Component Role Typical Amounts (mol) Conditions
Cyclopentanone Ketone source (cyclopentyl group) 0.05 Stirred at 35-45 °C
Ethyl cyanoacetate Ester and amino group precursor 0.05 Solvent: Methanol or ethanol
Elemental sulfur Sulfur source for thiophene ring 0.05 Stirred for 3 hours
Morpholine or Diethylamine Base catalyst 5 mL (excess) Added slowly over 0.5 h
Solvent Reaction medium 30 mL Methanol or ethanol

Procedure Summary

  • The ketone (cyclopentanone) is mixed with ethyl cyanoacetate and elemental sulfur in methanol.
  • Morpholine or diethylamine is added slowly to the mixture at 35-40 °C with stirring.
  • The reaction is maintained at approximately 45 °C for 3 hours.
  • Upon completion, the mixture is cooled to room temperature.
  • The precipitated product is filtered, washed with ethanol, and recrystallized from ethanol to yield the pure this compound.

This method typically yields a white crystalline solid with high purity and good yield (often above 80-90%) as reported in related thiophene syntheses.

Mechanistic Insights

  • The reaction proceeds via a cyclization mechanism where the ketone carbonyl condenses with the active methylene group of ethyl cyanoacetate.
  • Elemental sulfur reacts with the intermediate to form the thiophene ring.
  • The amino group is introduced through the cyano group of ethyl cyanoacetate, which is converted to an amino substituent during the cyclization.
  • The base (morpholine or diethylamine) facilitates the condensation and ring closure by deprotonating intermediates and activating sulfur.

Alternative Synthetic Routes and Variations

While the above method is the most direct, other synthetic strategies reported for related thiophene carboxylates include:

  • Sonication-assisted synthesis : Using ultrasound to enhance reaction rates and yields in methanol or ethanol with diethylamine and sulfur.
  • Catalytic methods : Employing transition metal catalysts for selective functionalization of thiophene rings, though less common for this specific compound.
  • Stepwise synthesis : Constructing the thiophene ring first, followed by selective substitution at position 5 with cyclopentyl groups via cross-coupling reactions, though this is more complex and less efficient.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Reaction temperature 35-45 °C Mild heating to promote cyclization
Reaction time 3 hours Sufficient for complete conversion
Solvent Methanol or Ethanol Polar protic solvents preferred
Base catalyst Morpholine or Diethylamine Facilitates condensation and ring closure
Yield 80-90% High yield with proper conditions
Product form White crystalline solid Purified by recrystallization

Research Findings and Optimization

  • Studies have shown that the choice of base and solvent significantly affects yield and purity. Morpholine tends to give cleaner products with fewer side reactions compared to other amines.
  • Sonication can reduce reaction time and improve yield by enhancing mass transfer and reaction kinetics.
  • The molar ratio of ketone to ethyl cyanoacetate and sulfur is critical; equimolar amounts generally provide optimal results.
  • Recrystallization from ethanol is effective for purification, yielding analytically pure material suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and amino derivatives. These products have diverse applications in pharmaceuticals and material science .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective strains was reported between 10 to 50 µg/mL, indicating its potential as a new antimicrobial agent .
  • Anticancer Activity : In vitro studies on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated that certain derivatives exhibited IC50 values below 20 µM, suggesting potent anticancer activity. The mechanism of action is believed to involve the induction of oxidative stress leading to cell death .

Organic Electronics

The compound is also being explored for applications in organic electronics:

  • Organic Photovoltaics : this compound serves as a building block for the synthesis of organic semiconductors used in photovoltaic devices. Its structural properties allow it to participate in charge transport, enhancing the efficiency of organic solar cells .
  • Light Emitting Diodes (LEDs) : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), where it can contribute to the development of efficient light-emitting materials .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerSelective toxicity towards cancer cell lines
Organic ElectronicsUsed in organic photovoltaics and OLEDs

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Current Microbiology and Applied Sciences evaluated the antimicrobial efficacy of ethyl derivatives against various pathogens. The results indicated a promising potential for developing new antimicrobial agents based on this scaffold, with modifications enhancing potency against gram-positive bacteria .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of derivatives were tested against human cancer cell lines. The findings revealed that specific compounds exhibited significant cytotoxic effects, with mechanisms attributed to apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclopentyl group in the target compound confers greater steric bulk and lipophilicity compared to phenyl or chlorobenzyl groups in analogs . This may enhance binding to hydrophobic enzyme pockets in drug targets.
  • Positional Isomerism: Amino group placement (2- vs. For example, Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate may exhibit different biological interactions due to shifted amine positioning .

Research Findings and Data

Crystallographic and Physicochemical Data

  • Crystal Packing: this compound’s cyclopentyl group may induce unique crystal packing motifs compared to phenyl analogs, as seen in related thiophene structures .
  • Solubility : The cyclopentyl derivative’s logP value is estimated to be ~3.5 (higher than phenyl analogs’ ~2.8), suggesting improved membrane permeability .

Biological Activity

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate (EAC) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EAC belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • Amino group : Contributes to the compound's reactivity and biological interactions.
  • Cyclopentyl group : May enhance lipophilicity, aiding in membrane penetration.

EAC has shown promising results in inducing apoptosis in cancer cells. The mechanism involves several pathways:

  • Cell Cycle Arrest : EAC treatment leads to G2/M phase arrest, which is critical for inhibiting cell proliferation.
  • Apoptosis Induction : Flow cytometry studies demonstrated that EAC significantly increases early and late apoptotic cell populations in MCF-7 breast cancer cells, indicating its potential as an antitumor agent .

Case Studies and Experimental Data

In a study evaluating various derivatives of thiophene compounds, EAC exhibited a notable IC50 value ranging from 23.2 to 49.9 μM against cancer cell lines. The following table summarizes the IC50 values of EAC and related compounds:

CompoundIC50 (μM)Cell Line
This compound23.2MCF-7 (breast cancer)
Other Thiophene Derivative A45.0MCF-7
Other Thiophene Derivative B30.5HeLa (cervical cancer)

These findings suggest that EAC has significant cytotoxic effects on breast cancer cells, making it a candidate for further development as an anticancer drug.

Inhibition of Mycolic Acid Biosynthesis

Recent studies have indicated that thiophene derivatives, including EAC, can inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb), a critical target for tuberculosis treatment . The minimum inhibitory concentration (MIC) of EAC was found to be effective against multiple drug-resistant strains of Mtb.

Table: MIC Values Against Mtb Strains

CompoundMIC (μM)Strain
This compound0.69Mtb H37Rv
Control Drug (INH)<0.05Mtb H37Rv

Safety and Toxicity Profile

The safety profile of EAC has been evaluated in various preclinical models. Toxicity assessments indicated that EAC has a favorable safety margin with low cytotoxicity towards normal human cells at therapeutic concentrations.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate, and how do reaction conditions influence yield?

The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. For analogs like Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, thiophosgene and cyclocondensation of ketones with cyanoacetates are employed . Key factors include:

  • Solvent choice : Ethanol or chloroform is used for reflux, with HCl gas to catalyze esterification .
  • Cyclopentyl group introduction : Substituents are typically introduced via Friedel-Crafts alkylation or pre-functionalized starting materials.
  • Purification : Recrystallization from ethanol or alkaline aqueous solutions improves purity .
    Table 1 : Representative yields for similar compounds:
Substituent PositionYield (%)ConditionsReference
4-Cyclohexylphenyl72Reflux, 6 h (CHCl₃)
4-Chlorophenyl68H₂SO₄ catalysis

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies cyclopentyl protons (δ 1.5–2.5 ppm) and thiophene ring signals (δ 6.5–7.5 ppm). Discrepancies in coupling constants may indicate rotameric forms .
  • X-ray crystallography : SHELX and WinGX refine crystal structures, with anisotropic displacement parameters (ORTEP) resolving stereochemistry .
  • Computational modeling : XlogP values (~4.0) predict hydrophobicity, while topological polar surface area (TPSA ≈ 90 Ų) estimates bioavailability .

Advanced Research Questions

Q. How can researchers address low yields in the cyclopentyl-substituted thiophene synthesis?

  • Optimize substituent compatibility : Bulky cyclopentyl groups may hinder cyclocondensation. Pre-functionalizing the thiophene core or using Lewis acids (e.g., AlCl₃) can improve regioselectivity .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation. For example, thiourea intermediates (Rf ≈ 0.5 in ethyl acetate/hexane) indicate progress .
  • Side-product analysis : Byproducts like disubstituted thiophenes (e.g., 2,5-di-cyclopentyl derivatives) require column chromatography (silica gel, 60–120 mesh) for separation .

Q. What methodologies resolve contradictions between experimental and computational spectral data?

  • Multi-technique validation : Compare experimental IR (C=O stretch ~1700 cm⁻¹) with DFT-calculated vibrational modes .
  • Dynamic NMR studies : Temperature-dependent ¹H NMR resolves rotational barriers in the ester group, which may explain peak splitting .
  • Crystallographic refinement : SHELXL refines disorder models for cyclopentyl groups, resolving discrepancies in bond lengths/angles .

Q. How does the cyclopentyl substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Lipophilicity enhancement : The cyclopentyl group increases logP, improving membrane permeability. For anti-inflammatory analogs, IC₅₀ values correlate with TPSA reductions .
  • Steric effects : Bulky substituents may reduce binding to flat aromatic enzyme pockets. Docking studies (AutoDock Vina) assess steric clashes in target proteins .

Methodological Recommendations

  • Synthesis : Use Gewald reaction with pre-cyclopentylated ketones and thiourea derivatives under acidic conditions .
  • Characterization : Combine X-ray crystallography (SHELX) with dynamic NMR to resolve structural ambiguities .
  • Data analysis : Employ DFT (B3LYP/6-31G*) to model electronic effects and predict reactivity .

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